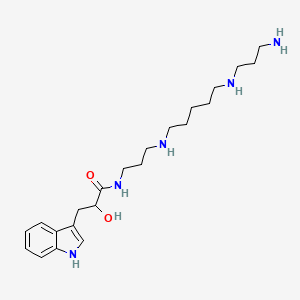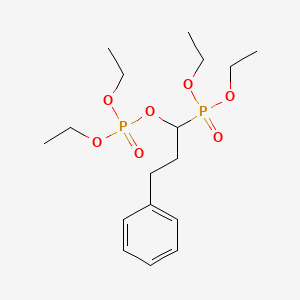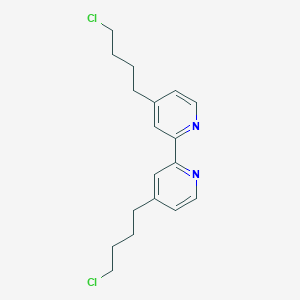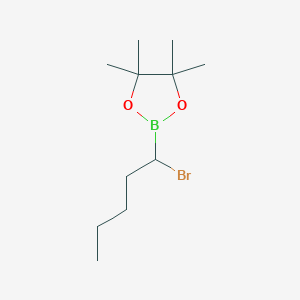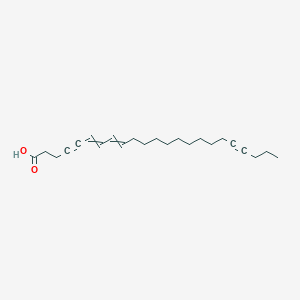
5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one is a chemical compound with the following molecular formula:
C14H16O4
. It belongs to the class of pyrrolidin-2-one derivatives. The compound’s structure is shown below:!Compound Structure)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
As of now, there are no established industrial-scale production methods for this compound
Análisis De Reacciones Químicas
Types of Reactions
While specific reactions remain elusive, we can infer that 5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one likely undergoes various chemical transformations. These may include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Without precise data, we can only speculate on reagents and conditions. typical reagents for similar compounds include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major Products
The major products formed during these reactions would depend on the specific reaction pathways. Further research is necessary to elucidate these details.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one’s applications span various scientific fields:
Chemistry: Potential use as a building block for more complex molecules.
Biology: Investigation of its interactions with biological systems.
Medicine: Exploration of its pharmacological properties.
Industry: Development of novel materials or pharmaceuticals.
Mecanismo De Acción
The compound’s mechanism of action remains speculative due to limited data. Researchers would need to study its molecular targets and pathways to understand how it exerts its effects.
Comparación Con Compuestos Similares
While no direct analogs are available, researchers can compare 5-Hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one with structurally related compounds. Its uniqueness lies in its specific substitution pattern and functional groups.
Propiedades
Número CAS |
159757-32-1 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
5-hydroxy-1-methyl-5-(2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-14-12(15)8-10-13(14,16)9-7-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 |
Clave InChI |
AYNSUHAWUUCODD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCC1(CCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



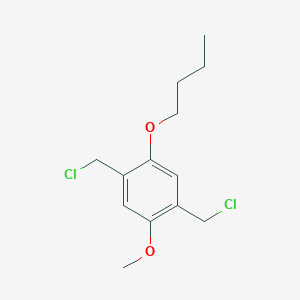
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)



